Pantothenic Acid

Description

Propriétés

IUPAC Name |

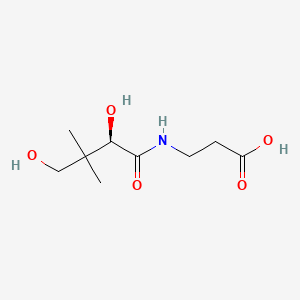

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKWGTUZJEAQD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023417 | |

| Record name | Pantothenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; Unstable and extremely hygroscopic; [Merck Index], Solid | |

| Record name | Pantothenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, Very soluble in water, benzene, ethyl ether, Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid; Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform., 1000.0 mg/mL | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow viscous oil, Viscous oil, Viscous hygroscopic liquid | |

CAS No. |

79-83-4 | |

| Record name | (+)-Pantothenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantothenic Acid [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pantothenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-pantothenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOTHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F5HK2737 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195ºC (D-Calcium Pantothenate salt), MELTING POINT: 170-172 °C /CA SALT/, < 25 °C | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Lactone-Catalyzed Condensation with β-Alanine Salts

The foundational chemical synthesis of this compound involves the condensation of α-hydroxy-β,β-dimethylbutyrolactone with β-alanine salts under anhydrous conditions. This method, patented in 1948, remains industrially relevant due to its high yields (>85%) and scalability. The reaction proceeds via nucleophilic attack of the β-alanine amino group on the lactone’s carbonyl carbon, facilitated by polar aprotic solvents like methanol or ethanol.

Calcium β-alaninate is the preferred salt due to its stability and the crystalline nature of the resulting calcium pantothenate. For example, refluxing 980 parts calcium β-alaninate with 1,155 parts α-hydroxy-β,β-dimethylbutyrolactone in 5,544 parts anhydrous methanol yields a friable product containing 88% calcium pantothenate after recrystallization. The choice of solvent critically influences reaction kinetics: methanol accelerates the reaction compared to ethanol or isopropanol, attributed to its lower dielectric constant and better solubility of intermediates.

Stepwise Addition and Reflux Optimization

To prevent side reactions, incremental addition of β-alanine salts to the lactone solution is essential. Patent data demonstrate that dividing the β-alanine salt into three equal portions, added at 30-minute intervals during reflux, increases yields by 15–20% compared to single-batch addition. This stepwise approach minimizes local overheating and ensures uniform mixing, reducing the formation of byproducts like pantoyl lactone.

Solvent Selection and Anhydrous Conditions

Anhydrous solvents are mandatory to prevent hydrolysis of the lactone intermediate. The patent specifies that even trace water (>0.5%) degrades yields by promoting lactone ring opening into pantoic acid, which cannot condense with β-alanine. For instance, using 99.9% anhydrous methanol achieves 92% conversion, while 95% methanol drops yields to 67%.

Table 1: Solvent Effects on Pantothenate Synthesis

| Solvent | Purity (%) | Yield (%) | Crystallinity |

|---|---|---|---|

| Methanol | 99.9 | 92 | High |

| Ethanol | 99.5 | 85 | Moderate |

| Isopropanol | 99.0 | 78 | Low |

Biosynthetic Pathways in Microorganisms

De Novo Synthesis from Aspartate and α-Ketoisovalerate

In Escherichia coli and Corynebacterium glutamicum, this compound is biosynthesized from aspartate and valine precursors via three enzymatic steps:

-

α-Ketopantoate Formation : α-Ketoisovalerate (from valine) reacts with N⁵,N¹⁰-methylene tetrahydrofolate, catalyzed by α-ketopantoate hydroxymethyltransferase (PanB).

-

Reduction to Pantoate : NADPH-dependent α-ketopantoate reductase (PanE) reduces α-ketopantoate to D-pantoate.

-

Condensation with β-Alanine : Pantothenate synthetase (PanC) couples D-pantoate with β-alanine, derived from aspartate decarboxylation, using ATP.

Feedback Inhibition and Metabolic Engineering

PanB is inhibited by ketopantoate (Ki = 0.8 mM) and CoA (Ki = 1.2 mM), creating a bottleneck. Metabolic engineering in C. glutamicum has addressed this by overexpressing panB and deleting competing pathways (e.g., ilvE), boosting pantothenate titers to 12 g/L in fed-batch cultures.

β-Alanine Production via Aspartate Decarboxylase

β-Alanine, a biosynthetic precursor, is generated by decarboxylation of aspartate catalyzed by PanD (aspartate decarboxylase). In Bacillus subtilis, PanD activity is regulated by pyruvate, which stabilizes the enzyme’s tetrameric structure, increasing its half-life from 2 to 8 hours.

Table 2: Key Enzymes in Pantothenate Biosynthesis

| Enzyme | Gene | Substrate | Cofactor | Product |

|---|---|---|---|---|

| Aspartate decarboxylase | panD | L-aspartate | Pyruvate | β-alanine |

| Ketopantoate hydroxymethyltransferase | panB | α-ketoisovalerate + THF | Mg²⁺ | α-ketopantoate |

| Ketopantoate reductase | panE | α-ketopantoate | NADPH | D-pantoate |

| Pantothenate synthetase | panC | D-pantoate + β-alanine | ATP | Pantothenate |

Comparative Analysis of Synthetic vs. Biosynthetic Methods

Yield and Purity

Chemical synthesis achieves higher purity (98–99%) due to recrystallization steps, whereas biosynthetic pantothenate typically requires chromatographic purification to remove cellular debris, capping purity at 90–95%. However, microbial methods avoid toxic solvents, aligning with green chemistry principles.

Cost and Scalability

Biosynthesis incurs lower raw material costs (∼$20/kg vs. $50/kg for chemical synthesis) but faces higher fermentation and downstream processing expenses. Chemical plants produce 10,000+ metric tons annually, dwarfing microbial output (∼1,000 tons), though advances in continuous fermentation may narrow this gap .

Analyse Des Réactions Chimiques

Phosphorylation to 4′-Phosphopantothenate

Pantothenic acid undergoes phosphorylation at the 4′-hydroxyl group via pantothenate kinase (PanK), forming 4′-phosphopantothenate . This ATP-dependent reaction is the rate-limiting step in CoA biosynthesis and is inhibited by CoA through competitive feedback .

Reaction:

| Parameter | Detail |

|---|---|

| Enzyme | Pantothenate kinase (PanK) |

| Cofactor | ATP |

| Inhibitor | CoA (end-product inhibition) |

| Cellular Localization | Cytoplasm |

Cysteine Conjugation

4′-Phosphopantothenate reacts with cysteine via phosphopantothenoylcysteine synthetase , forming 4′-phospho-N-pantothenoylcysteine (PPC) . This step couples ATP hydrolysis to activate the thiol group for subsequent decarboxylation .

Reaction:

Decarboxylation to 4′-Phosphopantetheine

PPC is decarboxylated by phosphopantothenoylcysteine decarboxylase , yielding 4′-phosphopantetheine and releasing CO₂. This reaction eliminates the carboxyl group from cysteine, leaving a reactive thiol moiety .

Reaction:

Adenylation to Dephospho-CoA

4′-Phosphopantetheine is adenylated by phosphopantetheine adenylyl transferase , forming dephospho-CoA . This step adds an AMP group to the phosphopantetheine backbone .

Reaction:

Phosphorylation to Coenzyme A

The final step involves phosphorylation of dephospho-CoA by dephosphocoenzyme A kinase , producing CoA . This reaction requires ATP and occurs in mitochondria .

Reaction:

Key Metabolic Roles of CoA

CoA participates in over 100 enzymatic reactions, including:

| Process | Reaction Example | Role of CoA |

|---|---|---|

| Tricarboxylic Acid Cycle | Pyruvate → Acetyl-CoA | Shuttling acyl groups |

| Fatty Acid Synthesis | Malonyl-CoA formation | Acyl carrier via ACP |

| Cholesterol Biosynthesis | HMG-CoA synthesis | Substrate for condensation |

| Detoxification | Conjugation of xenobiotics | Sulfur group donor |

Regulatory Mechanisms

-

Feedback Inhibition: CoA competitively inhibits pantothenate kinase, regulating its own biosynthesis .

-

Tissue-Specific Expression: PanK isoforms (PanK1–3) exhibit varying sensitivity to CoA, enabling tissue-specific CoA homeostasis .

Degradation and Excretion

CoA is hydrolyzed back to this compound in lysosomes. Free this compound is excreted renally, with urinary levels (~2.6 mg/day) reflecting dietary intake .

This synthesis pathway underscores this compound’s indispensability in energy metabolism and biosynthesis. Its reactions are tightly regulated, ensuring metabolic flexibility across tissues while preventing CoA overaccumulation.

Applications De Recherche Scientifique

Metabolic Functions

Pantothenic acid is essential for the synthesis of coenzyme A (CoA), which is vital for fatty acid metabolism, energy production, and the synthesis of neurotransmitters and hormones. Its role in lipid metabolism is particularly significant:

- Fatty Acid Synthesis : CoA is crucial for the synthesis and degradation of fatty acids. Approximately 4% of cellular enzymes utilize CoA or its derivatives as substrates .

- Lipid Metabolism : Studies suggest that this compound supplementation may help reduce lipid levels in individuals with hyperlipidemia. For instance, a review of 28 clinical trials indicated that pantethine, a derivative of this compound, significantly reduced triglyceride levels by up to 32.9% over four months .

Cardiovascular Health

Research has shown that this compound may positively influence cardiovascular health:

- A double-blind study involving 216 participants with moderate dyslipidemia found that supplementation with pantethine led to significant reductions in triglycerides and total cholesterol levels after eight weeks .

- The mechanism involves the regulation of lipoprotein metabolism and triglyceride synthesis, highlighting its potential as a therapeutic agent for managing lipid profiles in patients with cardiovascular risk factors .

Dermatological Applications

This compound has been investigated for its benefits in skin health:

- A randomized controlled trial demonstrated that participants taking a this compound-based supplement experienced a significant reduction in facial acne lesions after 12 weeks compared to a placebo group. The study reported a greater than 67% reduction in total facial lesions .

- Additionally, topical formulations containing dexpanthenol (a derivative of this compound) are used to promote healing in various skin conditions, including eczema and minor burns .

Cancer Research

Emerging studies have explored the potential anti-cancer properties of this compound:

- Research involving Linum usitatissimum (flaxseed) suggested that compounds including this compound may suppress tumor growth in ovarian cancer models by influencing key signaling pathways such as AKT1 and JUN . However, further investigation is necessary to fully understand these mechanisms and their clinical implications.

Nutritional Supplementation

This compound is often included in dietary supplements aimed at addressing deficiencies or enhancing overall health:

- It is commonly found in B-complex vitamins and is marketed for various conditions such as allergies, asthma, and attention deficit-hyperactivity disorder (ADHD). However, scientific evidence supporting these uses remains limited .

Case Studies and Clinical Trials

Mécanisme D'action

Pantothenic acid is essential for the synthesis and maintenance of coenzyme A (CoA). Coenzyme A is involved in the metabolism of fatty acids, carbohydrates, and proteins. It acts as a carrier of acyl groups in various biochemical reactions, facilitating the transfer of these groups to different substrates . The active site of CoA contains a thiol group, which forms thioester bonds with acyl groups, enabling their transfer .

Comparaison Avec Des Composés Similaires

Pantethine

Structural Relationship : Pantethine is a disulfide derivative of pantothenic acid, formed by two pantetheine molecules linked via a sulfur bond .

Functional Differences :

- Cholesterol Reduction : Pantethine lowers LDL cholesterol and triglycerides by inhibiting acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, whereas this compound primarily supports CoA synthesis .

- Research Findings:

- In clinical trials, pantethine (900 mg/day) reduced LDL cholesterol by 11% and triglycerides by 19% without adverse effects .

| Parameter | This compound | Pantethine |

|---|---|---|

| Primary Role | CoA synthesis | Lipid metabolism regulation |

| Cholesterol Effect | Indirect (via CoA) | Direct inhibition of LDL |

| Therapeutic Dose | 5–10 mg/day (dietary) | 300–900 mg/day (clinical) |

| Toxicity | None reported | Limited data |

Coenzyme A (CoA)

Structural Relationship : CoA is synthesized from this compound, cysteine, and ATP .

Functional Synergy :

Pantoyltaurine (Sulfonamide Analogs)

Structural Similarity : Sulfonic acid analogs mimic this compound but replace the carboxyl group with a sulfonic acid moiety .

Functional Antagonism :

- Growth Inhibition : Pantoyltaurine inhibits bacterial growth by competing with this compound for enzyme binding sites. This antagonism is reversed by this compound supplementation .

- Therapeutic Implications : Prolonged pantoyltaurine administration induces this compound deficiency in mice, highlighting their competitive relationship .

Other B Vitamins (Niacin, Pyridoxine)

Functional Comparisons :

- Niacin (B3) : Unlike this compound, niacin directly participates in redox reactions via NAD⁺/NADH. Both vitamins show >90% stability in premixes, but this compound degrades faster under high-temperature/humidity (84.8% stability at 60 days vs. niacin’s 93%) .

- Pyridoxine (B6): Supports amino acid metabolism, unlike this compound’s role in acyl transfer. Both are stable across plant genotypes .

Research Findings and Data Tables

Growth Performance in Poultry

| Species | Optimal PA Level (mg/kg) | BW Increase | ADG (g/day) | F:G Ratio |

|---|---|---|---|---|

| Wulong Geese | 27.57 | +15% | 26.17 | 2.1 |

| Pekin Ducks | 13.29–15.0 | +22% | 14.5 | 1.8 |

Stability in Feed Premixes

| Condition | This compound Stability | Niacin Stability |

|---|---|---|

| Room Temperature | 84.8% (60 days) | 93% (60 days) |

| High Temp/Humidity | <50% (30 days) | 85% (30 days) |

Activité Biologique

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin that plays a crucial role in various biological processes, primarily through its incorporation into coenzyme A (CoA). This article explores the biological activity of this compound, including its metabolic pathways, physiological functions, and implications for health, supported by research findings and data tables.

Overview of this compound

This compound is essential for synthesizing CoA, which is vital for fatty acid metabolism, the Krebs cycle, and the synthesis of steroid hormones. It is synthesized in plants and microorganisms from pantoic acid and β-alanine, while humans must obtain it from dietary sources such as meat, eggs, whole grains, and vegetables .

Metabolic Pathways

The metabolism of this compound involves several key steps leading to the formation of CoA. The following table summarizes the metabolic pathway:

| Step | Enzyme | Product | Notes |

|---|---|---|---|

| 1 | Pantothenate kinase (CoaA) | 4'-phosphopantothenate | First phosphorylation step; regulated by CoA levels. |

| 2 | 4'-phosphopantothenoylcysteine synthase (CoaB) | 4'-phosphopantothenoylcysteine | Condensation with cysteine. |

| 3 | 4'-phosphopantothenoylcysteine decarboxylase (CoaC) | 4'-phosphopantetheine | Decarboxylation reaction. |

| 4 | Phosphopantetheine adenyltransferase (CoaD) | Dephospho-CoA | Rate-limiting step in CoA synthesis. |

| 5 | Dephospho-CoA kinase (CoaE) | CoA | Final product essential for various metabolic functions. |

As illustrated, the synthesis of CoA from this compound involves multiple enzymatic reactions that are crucial for energy metabolism and biosynthetic processes .

Physiological Functions

This compound serves several physiological roles:

- Energy Metabolism : CoA is integral to the Krebs cycle and fatty acid oxidation, facilitating ATP production.

- Synthesis of Hormones : It aids in synthesizing steroid hormones from cholesterol.

- Neurotransmitter Synthesis : Involved in synthesizing acetylcholine, a key neurotransmitter .

Case Studies and Research Findings

- Deficiency Impacts : Research indicates that this compound deficiency can lead to symptoms such as fatigue, irritability, and impaired cognitive function. A study involving rats found that inadequate levels resulted in compromised testicular function and reduced reproductive capacity .

- Clinical Applications : Clinical studies have shown that supplementation can improve symptoms related to chronic fatigue syndrome and enhance recovery post-surgery by supporting metabolic processes .

- Bioavailability Studies : A study assessed the bioavailability of this compound from various food sources and found that animal-based foods provided higher absorption rates compared to plant sources due to differences in matrix composition .

Q & A

Q. How to structure a manuscript on this compound’s role in cellular energy metabolism?

- Sections :

Introduction : Link this compound to ATP production via CoA-dependent pathways; cite ’s findings on mitochondrial efficiency.

Methods : Detail animal diets, this compound depletion protocols, and Seahorse XF analyzer settings for oxygen consumption.

Results : Include scatterplots of ATP levels vs. CoA concentrations, with ANOVA results.

Discussion : Contrast results with prior studies (e.g., conflicting data on muscle fatigue resistance) and propose mechanisms (e.g., tissue-specific CoA utilization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.